Albuterol hydrochloride

Description

Historical Trajectories in Beta-Adrenergic Agonist Pharmacology Research

The journey of beta-adrenergic agonist research began with early, non-selective compounds. In the early 20th century, epinephrine (B1671497) (adrenalin), isolated in 1901, was one of the first such agents used. wikipedia.org While effective when administered subcutaneously for conditions like asthma, its lack of receptor selectivity led to widespread systemic effects. wikipedia.org The development of isoproterenol (B85558) in the 1940s marked a step forward as it was a β-adrenergic receptor selective agonist without the α-adrenergic activity of epinephrine. mdpi.com However, it still affected both β1 and β2 receptors. drugbank.com

A pivotal moment in the field came in 1948 when adrenergic receptors were classified into α and β types, with β-receptors later subdivided into β1 and β2. mdpi.com The discovery in 1967 that β2-receptors were primarily responsible for bronchodilation spurred the development of more selective drugs. wikipedia.org This led to the creation of albuterol (also known as salbutamol) in the mid-1960s by researchers at Allen & Hanburys, which was subsequently commercialized in 1968. wikipedia.orgnih.govacs.org Albuterol represented a significant advance, demonstrating a preferential effect on β2-adrenergic receptors compared to isoproterenol. drugs.comhhs.gov

The primary goal of drug development in this class has consistently been to enhance selectivity for the β2-receptor, thereby concentrating effects on the bronchial smooth muscle, and to extend the duration of action for more convenient and sustained results. wikipedia.org This trajectory continued after albuterol with the discovery of longer-acting β2-agonists (LABAs) like salmeterol (B1361061) and formoterol (B127741) in the 1990s, and even ultra-long-acting agents such as vilanterol (B1248922) in the 2010s. wikipedia.org

Contemporary Research Landscape for Albuterol Hydrochloride

The contemporary research landscape for this compound continues to evolve. A key area of investigation involves its stereochemistry. Albuterol is a racemic mixture of two enantiomers, (R)-albuterol and (S)-albuterol. drugbank.comacs.org Research has shown that the (R)-enantiomer, also known as levalbuterol (B1212921), is responsible for the bronchodilatory activity, possessing an affinity for the β2-receptor that is approximately 150 times greater than the (S)-isomer. drugbank.comacs.org This has led to the development and study of levalbuterol as a standalone therapeutic agent. medcentral.com

Modern research also focuses on optimizing delivery systems. Studies have compared the pharmacokinetics and pharmacodynamics of different inhalation methods, such as the traditional hydrofluoroalkane (HFA) inhalers versus newer multidose dry powder inhalers (MDPI), particularly in pediatric populations. nih.gov

Furthermore, the scientific community is exploring novel applications and mechanisms of albuterol. For instance, a pilot study has been designed to determine the effects of albuterol on the composition of immune cells in the bloodstream, with potential future implications for patients with neuroblastoma undergoing stem cell transplants. clinicaltrials.gov Other research has investigated albuterol's potential role in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). hhs.gov The development of generic versions of albuterol inhalation products also remains an active area, with the FDA approving the first generic of a Proventil HFA inhaler in 2020. wikipedia.org

Chemical and Pharmacological Data

The following tables provide detailed data on the chemical and pharmacological properties of albuterol.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | α¹-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | cymitquimica.com |

| Synonyms | Levthis compound, Salbutamol (B1663637) Hydrochloride | cymitquimica.com |

| Molecular Formula | C₁₃H₂₁NO₃·HCl | cymitquimica.com |

| Molecular Weight | 275.77 g/mol | cymitquimica.com |

| Appearance | White or practically white powder | drugs.com |

| Solubility | Freely soluble in water; slightly soluble in alcohol and chloroform | drugs.comnih.gov |

| Boiling Point | 433.5 °C at 760 mmHg | lookchem.com |

| Flash Point | 159.5 °C | lookchem.com |

Table 2: Pharmacological Profile of Albuterol

| Characteristic | Description | Source(s) |

| Drug Class | Beta-2 Adrenergic Agonist | wikipedia.orgdrugbank.com |

| Mechanism of Action | Stimulates β2-adrenergic receptors on intracellular adenyl cyclase, the enzyme that catalyzes the conversion of ATP to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle. | drugs.comhhs.gov |

| Receptor Selectivity | Shows preferential effect on β2-adrenergic receptors compared with isoproterenol. It is 29 times more selective for β2 receptors than β1 receptors. | drugbank.comdrugs.com |

| Onset of Action (Inhaled) | A measurable decrease in airway resistance is typically observed within 5 to 15 minutes. | drugbank.com |

| Peak Effect (Inhaled) | Maximum improvement in pulmonary function usually occurs 60 to 90 minutes after treatment. | drugbank.com |

| Elimination Half-Life | Approximately 5 hours for oral administration; 3.8 to 5 hours for inhalation. | drugs.comnih.gov |

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

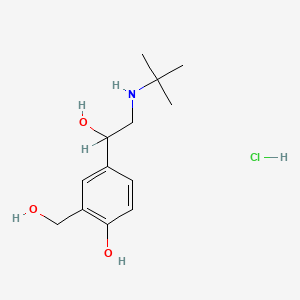

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWYCOLFIFTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965587 | |

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51293-66-4 | |

| Record name | Salbutamol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51293-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051293664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12862PDAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Albuterol Hydrochloride

Beta2-Adrenergic Receptor Binding Dynamics

The interaction between albuterol hydrochloride and the beta-2 adrenergic receptor is characterized by specific affinity and selectivity, which dictates its therapeutic efficacy. The compound exists as a racemic mixture of two enantiomers, (R)-albuterol and (S)-albuterol, which exhibit different binding properties.

Receptor Affinity and Selectivity Profiles

Albuterol demonstrates a marked preference for the beta-2 adrenergic receptor over the beta-1 adrenergic receptor. This selectivity is crucial for its targeted action on bronchial smooth muscle while minimizing cardiac side effects. Studies have shown that salbutamol (B1663637) (the international nonproprietary name for albuterol) is 29 times more selective for beta-2 receptors than for beta-1 receptors drugbank.com.

The two enantiomers of albuterol display significantly different affinities for the beta-2 receptor. The (R)-isomer, also known as levalbuterol (B1212921), is responsible for the bronchodilatory effects and possesses a much higher affinity for the beta-2 receptor. In contrast, the (S)-isomer has a substantially lower affinity. It has been reported that the (R)-isomer has a 150-fold greater affinity for the beta-2 receptor than the (S)-isomer drugbank.com. This disparity in binding affinity underscores the stereoselectivity of the beta-2 adrenergic receptor.

| Compound | Receptor | Selectivity/Affinity Profile |

|---|---|---|

| Albuterol (Salbutamol) | Beta-2 vs. Beta-1 | 29-fold more selective for Beta-2 receptors. drugbank.comdrugbank.com |

| (R)-Albuterol vs. (S)-Albuterol | Beta-2 | (R)-isomer has 150 times greater affinity than the (S)-isomer. drugbank.com |

Agonist Intrinsic Efficacy Measurement Methodologies

Intrinsic efficacy refers to the ability of a drug to activate its receptor and elicit a biological response once it is bound. Albuterol is classified as a partial agonist, meaning it does not produce a maximal response even at full receptor occupancy, compared to a full agonist like epinephrine (B1671497) atsjournals.orgatsjournals.org. The intrinsic efficacy of albuterol is reported to be approximately 5% of that of epinephrine atsjournals.orgatsjournals.org.

The measurement of agonist intrinsic efficacy can be approached through several methodologies:

Biochemical Assays: This involves quantifying the downstream biochemical response following receptor activation. For beta-2 agonists, a common method is to measure the production of cyclic AMP (cAMP) in cell cultures expressing the receptor. The magnitude of cAMP accumulation in response to the agonist, relative to a full agonist, provides a measure of its intrinsic efficacy atsjournals.org.

Physiological Response Measurement: In vitro studies using isolated tissues, such as airway smooth muscle strips, can assess the physiological response to an agonist. The degree of muscle relaxation induced by the agonist is measured and compared to the maximal relaxation achievable with a full agonist.

Receptor Conformational Change Analysis: Advanced biophysical techniques can be used to detect conformational changes in the receptor upon agonist binding. Techniques like fluorescence spectroscopy can measure changes in the receptor's structure, which correlate with its activation state and thus provide an indication of the agonist's intrinsic efficacy atsjournals.org.

| Agonist | Intrinsic Efficacy (Relative to Epinephrine) | Classification |

|---|---|---|

| Epinephrine | 100% | Full Agonist |

| Albuterol | ~5% atsjournals.orgatsjournals.org | Partial Agonist |

Intracellular Signal Transduction Cascades

The binding of albuterol to the beta-2 adrenergic receptor triggers a well-defined intracellular signaling pathway, primarily mediated by G proteins and second messengers. This cascade ultimately leads to the physiological response of smooth muscle relaxation.

Adenylyl Cyclase Activation and Cyclic AMP Production Pathways

Upon binding of albuterol to the beta-2 adrenergic receptor, the receptor undergoes a conformational change that activates a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein then binds to and activates the enzyme adenylyl cyclase drugbank.comnih.gov. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP) drugbank.comnih.govnih.gov. The resulting increase in intracellular cAMP levels is a critical step in the signaling cascade. The effect of albuterol on cAMP production can be enhanced by the presence of a phosphodiesterase inhibitor, which prevents the breakdown of cAMP nih.gov.

Protein Kinase A Mediated Phosphorylation Events

The elevated intracellular concentration of cAMP serves to activate Protein Kinase A (PKA) drugbank.comnih.gov. PKA is a key enzyme that, once activated, phosphorylates various intracellular proteins, leading to a cellular response. In airway smooth muscle cells, PKA activation by albuterol-induced cAMP leads to the phosphorylation of several target proteins. One important substrate is the Vasodilator-Stimulated Phosphoprotein (VASP). The activation of PKA is a necessary step for the albuterol-dependent inhibition of human airway smooth muscle cell migration researchgate.net. PKA-mediated phosphorylation events ultimately result in the inhibition of myosin phosphorylation, which is a key step in muscle contraction, and a decrease in intracellular calcium concentrations drugbank.com.

Regulation of Intracellular Calcium Homeostasis

Albuterol's influence on intracellular calcium homeostasis is a central aspect of its bronchodilatory effect and is stereospecific, with the (R)- and (S)-enantiomers having opposing actions.

The therapeutically active (R)-albuterol promotes a decrease in intracellular calcium concentrations in airway smooth muscle cells imrpress.comatsjournals.org. This reduction in calcium is a primary driver of muscle relaxation. (R)-albuterol achieves this by decreasing the frequency of methacholine-induced intracellular calcium oscillations and reducing the sensitivity of the contractile apparatus to calcium nih.gov.

G-Protein Coupling and Downstream Effector Research

This compound exerts its pharmacological effects primarily through its interaction with the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily. nih.govconsensus.app Upon agonist binding, the β2-AR undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gs. nih.gov This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). nih.govjefferson.edu

The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase. nih.govnih.gov Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govnih.gov The subsequent elevation in intracellular cAMP levels leads to the activation of downstream effector molecules, most notably Protein Kinase A (PKA). nih.govnih.gov PKA activation initiates a signaling cascade that ultimately results in the relaxation of airway smooth muscle, the principal therapeutic effect of albuterol. nih.gov Research has shown that in rats chronically treated with albuterol, the ability of the drug to increase cAMP and activate PKA is markedly impaired, indicating a desensitization of this signaling pathway. nih.gov

| Receptor | G-Protein Coupled | Primary Effector Enzyme | Second Messenger | Key Downstream Kinase |

| β2-Adrenergic Receptor | Gs (stimulatory) | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) |

Enantiomeric Stereoselectivity and Pharmacological Activity

This compound is a chiral molecule and is administered as a racemic mixture of two enantiomers: (R)-albuterol (levosalbutamol) and (S)-albuterol. nih.gov These stereoisomers exhibit significant differences in their pharmacological profiles.

(R)-albuterol is the eutomer, meaning it is the enantiomer that is responsible for the therapeutic effects of the racemic mixture. nih.gov Research has consistently demonstrated that (R)-albuterol has a significantly higher binding affinity for the β2-adrenergic receptor compared to its (S)-counterpart. nih.govfrontiersin.org This stereoselective binding is the basis for its potent bronchodilatory activity. nih.gov

Studies in mouse models of asthma have shown that (R)-albuterol significantly reduces the influx of eosinophils into bronchoalveolar lavage fluid and airway tissue. nih.gov Furthermore, it has been observed to decrease airway goblet cell hyperplasia, mucus occlusion, and levels of IL-4 in bronchoalveolar lavage fluid, as well as ovalbumin-specific IgE in plasma. nih.gov In human bronchial smooth muscle cells, (R)-albuterol has been shown to decrease intracellular free calcium concentration, which is consistent with its muscle-relaxing properties. nih.govnih.gov

In contrast to the therapeutic effects of the (R)-enantiomer, (S)-albuterol, the distomer, has been shown to exhibit pro-constrictory and pro-inflammatory properties. nih.govconsensus.app It has a markedly lower affinity for the β2-adrenergic receptor and does not contribute to bronchodilation. nih.gov

Several in vitro and in vivo studies have indicated that (S)-albuterol can paradoxically increase airway hyperresponsiveness. nih.govnih.gov In human bronchial smooth muscle cells, (S)-albuterol has been found to increase the expression and activity of the pro-constrictory Gαi-1 protein while decreasing the expression of the bronchodilatory Gs protein. nih.gov Furthermore, it has been shown to significantly increase intracellular free calcium concentration ([Ca2+]i) upon stimulation with methacholine (B1211447), an effect opposite to that of (R)-albuterol. nih.govnih.gov This increase in intracellular calcium is thought to be mediated through cross-reactivity with muscarinic receptors and activation of a phospholipase C-dependent mechanism. nih.govsemanticscholar.org Research has also demonstrated that (S)-albuterol can activate pro-inflammatory pathways involving PI3 kinase and the transcription factor NF-κB. nih.gov In a mouse asthma model, (S)-albuterol was found to increase airway edema and responsiveness to methacholine. nih.gov

| Enantiomer | Effect on Bronchial Smooth Muscle | Effect on Intracellular Calcium ([Ca2+]i) | Inflammatory Pathway Activation |

| (R)-Albuterol | Relaxation (Bronchodilation) | Decrease | Reduces eosinophil influx, IL-4, and IgE |

| (S)-Albuterol | Augments bronchospasm | Increase | Activates PI3 Kinase and NF-κB; Increases airway edema |

The potential for in vivo conversion of one enantiomer to the other, a phenomenon known as chiral inversion, has been investigated for albuterol. Studies in canine models have shown that no chiral inversion of (R)-albuterol occurs. semanticscholar.org In humans, while some degree of racemization can occur, it is generally considered to be low and likely attributable to acid-catalyzed conversion in the stomach of the swallowed fraction of an inhaled dose, rather than enzymatic chiral inversion in the systemic circulation. nih.gov Therefore, the distinct pharmacological profiles of (R)- and (S)-albuterol are largely maintained following administration.

Mechanisms of Beta2-Adrenergic Receptor Desensitization and Tolerance

Chronic or prolonged stimulation of β2-adrenergic receptors with agonists like albuterol can lead to a state of desensitization or tolerance, characterized by a diminished therapeutic response over time. researchwithrutgers.comnih.gov

One of the primary mechanisms underlying albuterol-induced tolerance is the downregulation of β2-adrenergic receptors. nih.gov Prolonged exposure to the agonist leads to a reduction in the number of β2-ARs on the cell surface. researchwithrutgers.com A study involving the continuous infusion of albuterol in rats for 7 days resulted in a significant 30% reduction in pulmonary β2-adrenoceptor density. nih.gov This decrease in receptor number is associated with impaired albuterol-induced cAMP accumulation and activation of PKA. nih.gov

The molecular mechanisms contributing to this desensitization are multifaceted. Research indicates that chronic albuterol treatment can lead to a downregulation of Gsα, the alpha subunit of the stimulatory G-protein, which is a primary molecular etiology of heterologous desensitization. nih.gov Additionally, an increase in the activity of G protein-coupled receptor kinase-2 (GRK-2) has been observed, which phosphorylates the agonist-occupied receptor, leading to the binding of β-arrestin and subsequent uncoupling of the receptor from Gs. nih.gov

| Condition | Change in β2-AR Density | Change in Gsα Expression | Change in GRK-2 Activity |

| Chronic Albuterol Treatment | 30% Reduction | Reduced | Increased |

Signaling Pathway Alterations in Tolerance Development

Chronic or prolonged exposure to albuterol can lead to the development of tolerance, a phenomenon characterized by a diminished response to the drug. This tolerance is primarily a result of adaptive changes within the signaling pathways of the β2-adrenergic receptor (β2-AR). The development of this tolerance, also known as desensitization, involves several key molecular alterations.

Evidence from studies on human small airways indicates that prolonged treatment with albuterol leads to β2-AR desensitization through mechanisms that are upstream of protein kinase A (PKA). nih.govresearchgate.net When airways were treated with forskolin, a direct activator of adenylyl cyclase (the enzyme that produces cAMP), desensitization was not observed, suggesting the alterations occur at or near the receptor level, before the activation of the broader intracellular signaling cascade. nih.govresearchwithrutgers.com

A primary alteration in the signaling pathway is the reduction in the number of β2-ARs on the cell surface. nih.govresearchwithrutgers.com Continuous stimulation by albuterol leads to the uncoupling of the receptor from its associated G-protein, followed by phosphorylation of the receptor. This process promotes the binding of proteins called β-arrestins, which triggers the internalization or sequestration of the receptors from the cell membrane into the cell's interior. This downregulation of surface receptors means there are fewer available sites for albuterol to bind and initiate its therapeutic effect, leading to a reduced cellular response.

Research using human precision-cut lung slices (PCLSs) demonstrated that incubating the airways with albuterol for periods of 3 to 12 hours resulted in a time- and dose-dependent attenuation of subsequent relaxation induced by a β-agonist like isoproterenol (B85558). nih.govresearchgate.net This functional impairment highlights the impact of signaling pathway alterations on the physiological response to the drug.

Interactive Data Table: Effect of Albuterol Incubation on Airway Responsiveness

| Treatment Group | Incubation Time (hours) | Maximum Relaxation (%) | Change in Airway Sensitivity (%) |

| Control | 0 | 100 | 100 |

| Albuterol | 12 | 60 (40% decrease) | 55 (45% decrease) |

Note: Data is derived from studies on human precision-cut lung slices where relaxation was induced by isoproterenol after pre-treatment with albuterol. The decrease in maximum relaxation and sensitivity was statistically significant (P < .0001 and P = .0011, respectively). nih.govresearchwithrutgers.com

Pharmacological Reversal of Tolerance by Glucocorticoids

Glucocorticoids, a class of steroid hormones, have been shown to effectively prevent and reverse the tolerance developed to albuterol. Their mechanism of action involves modulating the very signaling pathways that are altered during β2-AR desensitization. While the precise molecular mechanisms are still under investigation, research clearly demonstrates the efficacy of glucocorticoids in restoring the responsiveness of airways to β-agonist stimulation. nih.govresearchgate.net

Studies have shown that while long-term administration of inhaled steroids may not prevent the development of tolerance, systemic corticosteroids can reverse β-adrenoceptor downregulation. ersnet.org In experiments with human PCLSs, pretreatment with the glucocorticoid dexamethasone was shown to completely prevent the albuterol-induced β2-AR desensitization. nih.govresearchwithrutgers.com Dexamethasone treatment not only restored the maximum relaxation effect of a subsequent β-agonist challenge but also improved the sensitivity of the airway to the agonist. nih.govresearchgate.net

A key finding is that the reversal of functional desensitization by glucocorticoids may occur through mechanisms that are not solely dependent on the rapid reversal of receptor downregulation. For instance, a 1-hour preincubation with dexamethasone was sufficient to prevent the albuterol-induced tolerance in airway relaxation. nih.govresearchwithrutgers.com However, this short duration of dexamethasone treatment did not significantly reverse the decrease in the number of β2-ARs on the cell surface caused by a 12-hour albuterol incubation. nih.govresearchwithrutgers.com This suggests that glucocorticoids may enhance the coupling efficiency of the remaining surface receptors to their G-proteins or affect other downstream signaling components to restore the physiological response, even before the receptor population is fully restored on the cell membrane. Corticosteroids are known to upregulate β2 receptors, which is a potential mechanism for their ability to reverse tolerance. ersnet.org

Interactive Data Table: Effect of Dexamethasone on Albuterol-Induced Tolerance

| Pre-treatment | Maximum Relaxation Effect | Log Half-Maximum Effective Concentration | β2-AR Cell-Surface Number |

| Albuterol Alone | Decreased by 40% | Increased (Lower Sensitivity) | Decreased |

| Dexamethasone + Albuterol | Increased (P = .0023 vs. Albuterol alone) | Decreased (Higher Sensitivity, P < .0001 vs. Albuterol alone) | Not significantly reversed (with 1-hour preincubation) |

Note: This table summarizes findings from studies on human PCLSs, demonstrating that dexamethasone pretreatment prevents the functional desensitization caused by albuterol but does not significantly reverse the reduction in receptor numbers in the short term. nih.govresearchwithrutgers.com

Pharmacokinetics and Pharmacodynamics Research of Albuterol Hydrochloride

Absorption Profiles and Systemic Exposure Dynamics

The absorption of albuterol hydrochloride and its subsequent systemic exposure are highly dependent on the route of administration. Following oral inhalation, albuterol acts directly on the bronchial smooth muscle, with minimal initial entry into the systemic circulation. nih.gov Measurable plasma concentrations typically appear 2 to 3 hours after inhalation, which is thought to be due to the portion of the dose that is swallowed and absorbed through the gastrointestinal tract. drugbank.com

Studies comparing different inhaler formulations have shown variations in absorption dynamics. For instance, the time to reach peak plasma concentration (Tmax) was found to be longer for hydrofluoroalkane (HFA)-propelled albuterol inhalers (Tmax = 0.42 hours) compared to chlorofluorocarbon (CFC)-propelled versions (Tmax = 0.17 hours). nih.gov In a study involving healthy subjects who ingested charcoal slurries to block gastrointestinal absorption, the Tmax after inhalation was observed at 12.6 +/- 2.2 minutes. nih.gov

Oral administration results in more straightforward gastrointestinal absorption. After a single 4 mg oral tablet, maximum plasma concentrations (Cmax) of approximately 18 ng/mL are achieved within 2 hours. drugs.com The systemic exposure in children (6-11 years) after inhalation has been found to be similar to that in adults. fda.gov

Interactive Data Table: Pharmacokinetic Parameters of Albuterol Absorption

| Parameter | Inhalation (HFA) | Inhalation (CFC) | Inhalation (with GI blocking) | Oral (4mg Tablet) |

|---|---|---|---|---|

| Tmax (hours) | 0.42 nih.gov | 0.17 nih.gov | ~0.21 nih.gov | ~2.0 drugs.com |

| Cmax | ~3 ng/mL (1080 mcg dose) nih.gov | Not Specified | 1469 +/- 410 pg/mL (180 mcg dose) nih.gov | ~18 ng/mL drugs.com |

Distribution Characteristics and Volume of Distribution Research

Once absorbed into the systemic circulation, albuterol is distributed throughout the body. Research indicates that albuterol is only weakly bound to plasma proteins. drugbank.com The apparent volume of distribution (Vd) for intravenously administered albuterol has been recorded as 156 ± 38 L, suggesting significant distribution into tissues. nih.govdrugbank.com

A population pharmacokinetic study identified a significant positive relationship between body weight and the central volume of distribution. simulations-plus.com Further research in pediatric patients showed that the apparent volume of distribution was significantly larger for the (R)-enantiomer of albuterol compared to the (S)-enantiomer. nih.gov One study noted that the apparent volume of distribution was significantly higher in men compared to women (631+/-171 L vs. 510+/-109 L, respectively) following oral administration. hhs.gov

Biotransformation Pathways and Metabolite Identification

Albuterol undergoes significant metabolism, primarily in the liver. nih.gov It is not metabolized in the lung itself. drugbank.com The main metabolic pathway is sulfation, which is carried out by the enzyme SULTIA3, leading to the formation of albuterol 4'-O-sulfate. study.comstudy.comnih.gov This major metabolite is pharmacologically inactive. nih.govdrugbank.com

Other identified biotransformation pathways include oxidative deamination and conjugation with glucuronide. nih.govdrugbank.com More recent, comprehensive studies using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry have identified a total of twelve metabolites of (R)-salbutamol in human urine, plasma, and feces. researchgate.netnih.gov These findings indicate that the metabolism of albuterol is complex, involving isomerization, oxidation, reduction, glucuronidation, and sulfation pathways. researchgate.netnih.gov

Excretion Routes and Clearance Mechanisms

Albuterol and its metabolites are eliminated from the body through both renal and fecal routes. Following oral administration, the majority of the dose is excreted in the urine. Studies have shown that between 58% and 78% of an oral dose is excreted in the urine within 24 hours, with approximately 60% of this being metabolites. drugbank.comdrugs.com Up to 10% of a dose may be excreted in the feces. nih.gov Within 72 hours, 80% to 100% of a single dose is excreted in the urine. nih.gov

The elimination half-life of albuterol varies with the formulation. For inhaled albuterol, the half-life ranges from 3.8 to approximately 5 hours. nih.gov Immediate-release oral formulations have a half-life of 5 to 6 hours, while extended-release versions have a half-life of about 9.3 hours. nih.gov

The renal clearance of albuterol has been documented as 272 +/- 38 ml/min after oral administration and 291 +/- 70 ml/min after intravenous administration. drugbank.com Population pharmacokinetic models have described the clearance of (R)-albuterol using a two-compartment model with first-order elimination, noting a significant positive relationship between body weight and apparent clearance. simulations-plus.com

Interactive Data Table: Albuterol Elimination Characteristics

| Parameter | Value | Route/Formulation |

|---|---|---|

| Urinary Excretion (24h) | 58-78% drugbank.com | Oral |

| Fecal Excretion | Up to 10% nih.gov | General |

| Elimination Half-Life | 3.8 - 5 hours nih.gov | Inhaled |

| Elimination Half-Life | 5 - 6 hours nih.gov | Oral (Immediate Release) |

| Renal Clearance | 272 +/- 38 ml/min drugbank.com | Oral |

| Renal Clearance | 291 +/- 70 ml/min drugbank.com | Intravenous |

Pharmacodynamic Response Markers in Airway Physiology

The primary pharmacodynamic effect of albuterol is the relaxation of bronchial smooth muscle, leading to bronchodilation. drugbank.com This is achieved through its action as a selective beta-2 adrenergic receptor agonist. drugbank.com The activation of these receptors stimulates the enzyme adenyl cyclase, which increases the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). drugs.com Elevated cyclic AMP levels lead to the activation of protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations, resulting in smooth muscle relaxation. drugbank.com A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation, with maximum improvement in pulmonary function occurring 60 to 90 minutes post-treatment. drugbank.com

Bronchodilatory Activity Quantification Methodologies

The bronchodilatory effects of albuterol are most commonly quantified using spirometry, with the primary endpoint being the Forced Expiratory Volume in one second (FEV1). nih.gov An increase in FEV1 from baseline is a direct measure of improved airway function. The provocative dose of an agent like methacholine (B1211447) required to cause a 20% fall in FEV1 (PC20) is another method used to assess the protective effect of albuterol against bronchoconstriction. clinicaltrials.gov

Analytical chemistry techniques are employed to quantify albuterol in various matrices, which is essential for quality control and research. UV-Visible spectrophotometry has been validated for the determination of albuterol in pharmaceutical dosage forms, with a maximum absorbance (λmax) at 276 nm. jddtonline.info More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity for quantifying albuterol in biological media and are used to evaluate drug permeability in lung microphysiological systems. fda.gov Spectrophotometric methods like the zero-order absorption and dual-wavelength methods have also been developed for the selective determination of albuterol in combination with other drugs. nih.gov

Airway Conductance and Flow Rate Dynamics Research

Research studies have quantified the dynamic changes in airway conductance and flow rates following albuterol administration. In healthy subjects, nebulized albuterol resulted in a significant improvement in FEV1 and Forced Expiratory Flow at 50% of forced vital capacity (FEF50) compared to a saline control. nih.gov This indicates an improvement in airflow through both large and medium-sized airways.

The forced oscillation technique has been used to study the resistive and elastic properties of the respiratory system. Studies in patients with asthma have shown that albuterol causes reductions in airway resistance, and these reductions are more significant in patients with a higher degree of baseline airway obstruction. jornaldepneumologia.com.br These findings demonstrate that albuterol's effects on airway mechanics can be quantified to understand its impact on the pathophysiology of obstructive airway diseases.

Immunomodulatory and Anti Inflammatory Research of Albuterol Hydrochloride

Inhibition of Inflammatory Mediator Release

Albuterol hydrochloride exerts notable control over the inflammatory cascade by inhibiting the release of key mediators from various cells, thereby dampening the inflammatory response.

Mast cells are pivotal in initiating allergic inflammatory responses through the release of preformed and newly synthesized mediators. Albuterol has been shown to stabilize these cells, preventing their degranulation. wikipedia.orgnih.govdrugs.com The mechanism involves the activation of beta-2 adrenergic receptors on mast cells, which increases intracellular cAMP levels. drugbank.com This increase is associated with the inhibition of mediator release. drugbank.com

Research demonstrates that albuterol can inhibit the IgE-dependent release of mediators from human mast cells. nih.gov Specifically, short-acting beta-2 agonists like salbutamol (B1663637) (albuterol) have been found to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov Studies have shown that salbutamol at a concentration of 100 nmol/L can inhibit the IgE-dependent release of TNF-α by 74%. nih.gov This inhibitory action extends to preformed mediators like histamine (B1213489) and newly synthesized lipid mediators such as prostaglandin (B15479496) D2. nih.gov

It is important to note, however, that some research indicates the S-enantiomer of albuterol may have contrasting, pro-inflammatory effects. Studies on murine mast cells found that (S)-albuterol could increase the production and release of histamine and Interleukin-4 (IL-4), particularly after IgE-receptor crosslinking. researchgate.netnih.gov

📊 Table 1: Effect of Albuterol on Mast Cell Mediator Release

| Mediator | Effect of Albuterol (Salbutamol) | Key Findings | Citations |

| TNF-α | Inhibition | Salbutamol (100 nmol/L) inhibited IgE-dependent release by 74% in human skin mast cells. | nih.gov |

| Histamine | Inhibition | Beta-2 agonist activity is associated with inhibiting the release of preformed mediators. | nih.gov |

| Prostaglandin D2 | Inhibition | Beta-2 agonist activity is associated with inhibiting the release of newly synthesized mediators. | nih.gov |

| Histamine & IL-4 | Increased Release (by S-enantiomer) | (S)-albuterol increased histamine and IL-4 production in murine mast cells, suggesting potential pro-inflammatory effects of this isomer. | researchgate.netnih.gov |

Albuterol modulates the expression of a wide array of cytokines and chemokines, which are crucial signaling molecules that orchestrate inflammatory responses. The effects can vary depending on the specific isomer of albuterol, the cell type, and the inflammatory stimulus.

The active (R)-enantiomer of albuterol has demonstrated significant anti-inflammatory effects in human airway epithelial cells. nih.govnih.gov It has been shown to attenuate cytokine-induced increases in Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) mRNA expression and protein release. nih.govnih.govelsevierpure.com This suppression of GM-CSF is mediated through a novel pathway involving inducible nitric oxide synthase (iNOS). nih.govnih.gov In contrast, the (S)-enantiomer had no effect on these parameters. nih.govnih.govelsevierpure.com

Albuterol also regulates the production of TNF-α. In lipopolysaccharide (LPS)-stimulated human monocytes, pretreatment with albuterol (1 and 100 µM) resulted in a maximal inhibition of TNF-α generation by approximately 25%. nih.gov Similarly, salbutamol and another beta-2 agonist, procaterol, caused a concentration-dependent inhibition of LPS-induced TNF-α release from human monocytes. researchgate.net

The influence on interleukins is complex. In activated T-cells, (R)-albuterol was found to decrease the mRNA levels and protein secretion of the pro-inflammatory cytokines IL-2 and IL-13. nih.govnih.govresearchgate.net However, studies on human monocytes have shown that while salbutamol inhibits TNF-α release, it significantly enhances the release of IL-6. researchgate.net Furthermore, research on human bronchial smooth muscle cells indicated that the (S)-enantiomer of albuterol stimulates IL-6 secretion. nih.gov

Regarding chemokines, research in human bronchial epithelial cells has shown that albuterol can suppress the expression of RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) and IP-10 (Interferon-gamma-inducible protein 10), both of which are involved in attracting inflammatory cells. researchgate.net

The mechanism for these regulatory effects often involves the modulation of key transcription factors. Pre-exposure of airway epithelial cells to (R)-albuterol, but not (S)-albuterol, significantly reduces both LPS- and TNF-α-induced Nuclear Factor-kappa B (NF-κB) activity. frontiersin.orgresearchgate.net NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes. frontiersin.org

📊 Table 2: Albuterol's Regulation of Cytokine and Chemokine Expression

| Mediator | Cell Type | Albuterol Isomer/Form | Effect | Mechanism/Key Finding | Citations |

| GM-CSF | Human Bronchial Epithelial Cells | (R)-Albuterol | Decrease | Attenuated cytokine-induced mRNA expression and protein release via an iNOS-dependent pathway. | nih.govnih.govelsevierpure.com |

| TNF-α | Human Monocytes | Racemic Albuterol | Decrease | Inhibited LPS-induced generation by ~25%. | nih.govresearchgate.net |

| IL-2 | Activated T-cells | (R)-Albuterol | Decrease | Reduced mRNA levels and protein secretion. | nih.govnih.gov |

| IL-13 | Activated T-cells | (R)-Albuterol | Decrease | Reduced mRNA levels and protein secretion. | nih.govnih.gov |

| IL-6 | Human Monocytes | Salbutamol | Increase | Significantly enhanced LPS-induced release. | researchgate.net |

| IL-6 | Human Bronchial Smooth Muscle Cells | (S)-Albuterol | Increase | Stimulated IL-6 secretion. | nih.gov |

| RANTES | Human Bronchial Epithelial Cells | Racemic Albuterol | Decrease | Suppressed poly I:C-induced expression. | researchgate.net |

| IP-10 | Human Bronchial Epithelial Cells | Racemic Albuterol | Decrease | Suppressed poly I:C-induced expression. | researchgate.net |

Effects on Immune Cell Function

This compound directly influences the function and activity of key immune cells involved in airway inflammation, including eosinophils, neutrophils, lymphocytes, and monocytes.

The stimulation of beta-2 adrenergic receptors is generally understood to inhibit the function of various inflammatory cells, including eosinophils and neutrophils. hhs.gov However, clinical and experimental findings present a nuanced picture.

One study found that regular use of inhaled albuterol significantly increased the late asthmatic response to allergens, which was associated with an enhanced number of sputum eosinophils and higher levels of eosinophil cationic protein (ECP) 7 hours after allergen exposure. nih.gov This suggests that under certain conditions, albuterol may promote the influx of eosinophils into the airways. nih.gov Conversely, in a murine model of allergic inflammation, treatment with (R)-albuterol led to a decrease in allergen-induced eosinophils in bronchoalveolar lavage fluid, although the result was not statistically significant. nih.govnih.gov

Regarding neutrophils, in vitro studies have shown that physiological concentrations of salbutamol did not affect neutrophil chemotaxis, viability, or apoptosis. nih.gov In an in vivo study of patients with acute lung injury, salbutamol treatment increased the number of circulating neutrophils but did not have an effect on the number of neutrophils in the alveoli or on their activation state. nih.gov This suggests that the beneficial effects of albuterol in reducing lung water may not be directly related to modulating neutrophil-dependent inflammation. nih.gov

Albuterol demonstrates significant modulatory effects on lymphocytes and monocytes. Stimulation of beta-2 adrenergic receptors on lymphocytes is known to be inhibitory. hhs.gov Research has specifically focused on T-cells, which are critical in the pathophysiology of allergic inflammation. nih.gov Studies using activated T-cells revealed that the (R)-enantiomer of albuterol, but not the (S)-enantiomer, exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines like IL-2 and IL-13 and by decreasing the activity of the inflammatory transcription factor NF-κB. nih.govnih.gov These effects were observed in activated T-cells, with no significant changes noted in resting T-cells. nih.gov

For monocytes, albuterol has been shown to suppress the generation of TNF-α and GM-CSF following stimulation with lipopolysaccharide (LPS). nih.gov However, the effect can be differential depending on the cytokine. While inhibiting TNF-α, salbutamol was simultaneously found to enhance the release of IL-6 from LPS-stimulated monocytes. researchgate.net This highlights a complex pattern of immune modulation where albuterol can concurrently suppress certain pro-inflammatory pathways while potentially augmenting others.

Airway Permeability and Fluid Clearance Modulation

Beyond its direct effects on immune cells and mediators, this compound also modulates the physical properties of the airway, including epithelial permeability and fluid balance. Beta-2 agonists have been shown to reduce pulmonary edema by decreasing endothelial permeability and accelerating the clearance of fluid from the alveoli. hhs.gov

Detailed mechanistic studies have revealed that albuterol's movement across the airway epithelium to reach its target smooth muscle cells occurs primarily via the paracellular pathway, i.e., between the epithelial cells. nih.govresearchgate.netnih.gov Interestingly, albuterol can modulate its own transport. Research has shown that albuterol increases paracellular permeability by altering the "leakiness" of the tight junctions that bind epithelial cells together. nih.govresearchgate.netnih.gov This effect is mediated through signaling of the beta-2 adrenergic receptor, as it can be blocked by a selective beta-2 antagonist. nih.govresearchgate.netnih.gov

The regulation of lung fluid clearance is also a key function of beta-2 adrenergic receptors located on alveolar cells. elsevierpure.com These receptors are involved in mechanisms that regulate ion transport, which is a driving force for moving fluid out of the alveolar spaces. elsevierpure.com By stimulating these receptors, albuterol can enhance alveolar fluid clearance, a potentially beneficial effect in conditions involving pulmonary edema. hhs.gov

Mechanisms of Anti-Allergic Responses

This compound's role in anti-allergic responses is multifaceted, extending beyond its primary bronchodilatory function to encompass direct modulation of various immune cells and inflammatory pathways. Research into its mechanisms reveals distinct actions of its stereoisomers, (R)-albuterol and (S)-albuterol, on key players in the allergic cascade, including T-cells, mast cells, and airway epithelial cells.

The anti-inflammatory properties of albuterol are partly mediated through its effects on T-cells, which are crucial in orchestrating allergic inflammation. nih.gov In activated T-cells, (R)-albuterol has been shown to decrease the levels of inflammatory cytokines and the activity of the transcription factor NF-κB. nih.govnih.govresearchgate.net Specifically, (R)-albuterol reduces the inflammatory cytokines Interleukin-2 (IL-2) and Interleukin-13 (IL-13). nih.gov This action suggests a potential mechanism for dampening the T-cell-dependent processes that drive allergic inflammation. nih.gov Furthermore, studies in murine models of allergic pulmonary inflammation have shown that administration of (R)-albuterol can lead to a decrease in allergen-induced eosinophils in bronchoalveolar lavage fluid, as well as a reduction in Immunoglobulin E (IgE). nih.govnih.govresearchgate.net

In contrast to the anti-inflammatory actions of the (R)-enantiomer, research indicates that (S)-albuterol may exhibit pro-inflammatory effects, particularly through its influence on mast cells. nih.gov Studies on murine mast cells have demonstrated that (S)-albuterol can increase the production and secretion of histamine and Interleukin-4 (IL-4), key mediators in allergic reactions. nih.govresearchgate.net (R)-albuterol, however, showed no significant effect on the release of these mediators from mast cells. nih.govresearchgate.net In IgE-stimulated mast cells, co-treatment with (S)-albuterol resulted in a notable increase in both secreted and total histamine. nih.gov The secretion of IL-4 was also significantly increased upon exposure to (S)-albuterol. nih.govresearchgate.net

Table 1: Effect of Albuterol Isomers on IgE-Stimulated Murine Mast Cell Mediator Release

| Mediator | Treatment | Percentage Increase vs. Control |

|---|---|---|

| Secreted Histamine | (S)-Albuterol | ~19.9% |

| (R)-Albuterol | No significant difference | |

| Total Histamine | (S)-Albuterol | ~18.3% |

| (R)-Albuterol | No significant difference | |

| IL-4 Secretion | (S)-Albuterol | ~58.8% |

| (R)-Albuterol | No significant difference |

Albuterol's anti-inflammatory effects are also evident in its actions on airway epithelial cells. The (R)-enantiomer of albuterol can suppress the production and release of inflammatory mediators such as granulocyte macrophage-colony stimulating factor (GM-CSF) from these cells. elsevierpure.comnih.gov This suppressive effect is linked to a pathway involving the upregulation of inducible nitric oxide synthase (iNOS). elsevierpure.com The (S)-enantiomer does not appear to influence these parameters. elsevierpure.comnih.gov Additionally, (R)-albuterol, but not (S)- or racemic albuterol, has been found to augment the mRNA expression of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). frontiersin.org This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol, thereby potentially amplifying the anti-inflammatory effects of endogenous glucocorticoids and inhibiting the activity of the pro-inflammatory transcription factor NF-κB. frontiersin.org

The compound's effect on eosinophils, another critical cell type in allergic reactions, presents a more complex picture. While some animal studies suggest (R)-albuterol can decrease allergen-induced eosinophil levels, other research in human subjects indicates that regular use of inhaled racemic albuterol may increase the late asthmatic response to allergens. nih.govnih.gov This increase was associated with a significant rise in the number of sputum eosinophils and the release of eosinophil cationic protein (ECP), suggesting that under certain conditions, albuterol may enhance eosinophil influx into the airways. nih.gov

Table 2: Summary of this compound's Mechanisms in Anti-Allergic Responses

| Cellular Target / Pathway | Effect of (R)-Albuterol | Effect of (S)-Albuterol |

|---|---|---|

| Activated T-Cells | Decreases inflammatory cytokines (IL-2, IL-13) and NF-κB activity. nih.gov | Not well-defined in this context. |

| Mast Cells | No significant effect on histamine or IL-4 release. nih.govresearchgate.net | Increases production of histamine and IL-4. nih.govresearchgate.net |

| Airway Epithelial Cells | Suppresses GM-CSF production via an iNOS-dependent pathway. elsevierpure.comnih.gov Induces 11β-HSD1 expression. frontiersin.org | No effect on GM-CSF or iNOS. elsevierpure.comnih.gov No effect on 11β-HSD1 expression. frontiersin.org |

| Eosinophils | May decrease allergen-induced eosinophils. nih.gov | Contributes to increased late-phase eosinophil influx in racemic mixture. nih.gov |

Advanced Clinical and Translational Research on Albuterol Hydrochloride Therapeutic Mechanisms

Mechanistic Basis of Bronchodilation in Obstructive Airway Diseases

Albuterol hydrochloride's efficacy in obstructive airway diseases stems from its ability to act as a functional antagonist, relaxing the airway smooth muscle regardless of the bronchoconstrictor stimulus involved. study.comdrugbank.com This non-specific reversal of airway narrowing provides rapid symptomatic relief in various conditions characterized by bronchospasm.

Asthma is characterized by chronic airway inflammation, bronchial hyperresponsiveness, and bronchospasm. nih.gov this compound directly counteracts the acute bronchospasm component of an asthma exacerbation. nih.govdroracle.ai By activating β2-adrenergic receptors, it induces rapid relaxation of the constricted bronchial muscles, widening the airways and alleviating symptoms such as wheezing, chest tightness, and shortness of breath. study.commedlineplus.gov This mechanism makes it a critical first-line treatment for acute asthma symptoms. droracle.aistudy.com Furthermore, albuterol inhibits the release of inflammatory mediators from mast cells, which can also contribute to its therapeutic effect. study.comnih.gov

In Chronic Obstructive Pulmonary Disease (COPD), airflow limitation is a primary feature. This compound provides significant improvement in airway function by relaxing the smooth muscles in the bronchi. pinnaclepeptides.commedicalnewstoday.com This bronchodilation leads to a measurable increase in airflow and a reduction in the work of breathing for patients with COPD. pinnaclepeptides.com Clinical studies have consistently demonstrated that treatment with albuterol results in significant increases in forced expiratory volume in one second (FEV1), a key indicator of lung function. pinnaclepeptides.com It is primarily utilized as a "rescue" medication to provide rapid relief from acute episodes of dyspnea and bronchospasm that occur during the course of the disease. pinnaclepeptides.comhealthline.com

Exercise-induced bronchoconstriction (EIB) is a condition where physical activity triggers acute airway narrowing. This compound is highly effective in preventing EIB when administered before exercise. nih.govgoodrx.comnih.gov The mechanism involves the relaxation of airway muscles, which prevents them from constricting in response to the stimuli associated with exercise, such as changes in air temperature and humidity. goodrx.com Research has shown that pretreatment with inhaled albuterol immediately before physical activity effectively prevents the onset of bronchoconstriction. nih.gov A comparative study found that albuterol was significantly more effective than montelukast (B128269) in preventing EIB in all studied patients. nih.gov However, one study noted that while regular daily use of albuterol for a week could lead to a worsening of EIB, its prophylactic use just before exercise remained highly effective. nih.gov

Investigations in Acute Lung Injury and Chemical-Induced Pulmonary Injury Models

Research has explored the potential application of this compound beyond obstructive airway diseases, particularly in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The rationale is based on preclinical evidence that β2-agonists may help resolve pulmonary edema. hhs.govclinicaltrials.gov

In an ovine model of combined burn and smoke inhalation injury, the continuous nebulization of albuterol was found to improve pulmonary function. nih.gov The treatment led to lower peak inspiratory pressures, reduced pulmonary transvascular fluid flux, and decreased bronchial obstruction scores compared to controls. nih.gov

However, findings in other models and clinical trials have been less conclusive. In a study on phosgene-induced ALI in pigs, nebulized salbutamol (B1663637) (albuterol) did not improve survival and worsened some physiological parameters like arterial oxygenation. hhs.gov Clinical research in humans has also yielded mixed results. The Albuterol for the Treatment of ALI (ALTA) trial, a multicenter, randomized, placebo-controlled study, was terminated early because aerosolized albuterol showed no improvement in ventilator-free days or mortality compared to placebo. mdedge.com A subsequent meta-analysis of randomized controlled trials for albuterol in ARDS concluded that the treatment did not increase survival but did result in a decrease in ventilator-free days and organ failure-free days. nih.gov The authors cautioned that strong recommendations could not be made due to the limited number of trials. nih.gov

Comparative Efficacy and Safety Research with Enantiomers

This compound is a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol (levalbuterol) and (S)-albuterol. drugbank.comnih.gov The (R)-enantiomer, levalbuterol (B1212921), is primarily responsible for the bronchodilatory effects through its high affinity for the β2-receptor. drugbank.comjwatch.org The role of the (S)-enantiomer is less clear, with some research suggesting it may be inert or even contribute to adverse effects or bronchial hyperreactivity. drugbank.comnih.govresearchgate.net

Numerous studies have compared the clinical efficacy of the single-enantiomer levalbuterol with the standard racemic albuterol mixture, particularly in the context of acute asthma. The general consensus from several large-scale studies and meta-analyses is that there is no clinically significant advantage of levalbuterol over racemic albuterol in terms of efficacy or safety. jwatch.orgresearchgate.netnih.gov

A prospective, double-blind, randomized controlled study involving 129 children with moderate to severe asthma exacerbations found no differences between the levalbuterol and racemic albuterol groups in primary outcomes, such as changes in clinical asthma score and FEV1, or in secondary outcomes like hospitalization rates. nih.gov Similarly, another randomized trial in children with severe acute asthma requiring continuous nebulized therapy found that levalbuterol and equipotent racemic albuterol achieved similar outcomes, with no difference in the duration of treatment required. jwatch.org

A systematic review and meta-analysis of seven trials, encompassing a total of 1,625 participants, concluded that levalbuterol was not superior to racemic albuterol regarding efficacy (respiratory rate, oxygen saturation, FEV1 change) or safety in individuals with acute asthma. researchgate.net While some smaller studies have suggested potential benefits for levalbuterol, such as improved pulmonary function or lower β-mediated side effects, these findings have not been consistently supported in larger clinical trials. nih.govnih.gov

Interactive Data Table: Clinical Comparison of Racemic Albuterol vs. Levalbuterol

| Study/Analysis | Patient Population | Key Efficacy Outcomes | Key Findings | Citation |

| Qureshi et al. (2005) | 129 children (2-14 years) with moderate to severe acute asthma | Changes in clinical asthma score and % predicted FEV1 | No difference in clinical improvement between groups. | nih.gov |

| Andrews et al. (2009) | 81 children (6-18 years) with severe acute asthma | Duration of continuous nebulized bronchodilator treatment | No difference in required duration of treatment; similar clinical outcomes. | jwatch.org |

| Jat et al. (2012) Meta-analysis | 1625 participants (7 trials) with acute asthma | Respiratory rate, oxygen saturation, % change in FEV1, clinical asthma score | Levalbuterol was not superior to albuterol regarding efficacy and safety. | researchgate.net |

| Gawchik et al. (1999) | Pediatric patients with asthma | FEV1 | FEV1 values were comparable with or better than racemic albuterol. | nih.gov |

Pharmacogenetic Influences on Clinical Response

The clinical response to this compound is not uniform across all patients, and a significant portion of this variability is attributable to genetic factors. nih.govnih.gov Pharmacogenetics, the study of how genetic variations influence drug response, has identified several key genes that can alter the efficacy of this compound therapy. nih.gov Research in this area aims to personalize asthma treatment by predicting patient response based on their genetic makeup. nih.gov

The most extensively studied gene in the context of this compound response is the beta-2 adrenergic receptor gene (ADRB2), which encodes the direct protein target of the drug. nih.govnih.govrima.org However, variations in other genes involved in pathways related to airway inflammation and smooth muscle relaxation also contribute to the diversity in therapeutic outcomes.

Detailed Research Findings

Beta-2 Adrenergic Receptor Gene (ADRB2)

The ADRB2 gene, located on chromosome 5q31-q32, is highly polymorphic. nih.govmdpi.com Two non-synonymous single nucleotide polymorphisms (SNPs) have been the primary focus of research: Arg16Gly (rs1042713) and Gln27Glu (rs1042714). nih.govnih.gov

Arg16Gly (rs1042713): This polymorphism results in a substitution of arginine (Arg) for glycine (B1666218) (Gly) at amino acid position 16. The findings regarding its impact have been conflicting. rima.orgnih.gov Some studies have associated the Arg/Arg genotype with a more favorable bronchodilator response to albuterol. rima.org For instance, among Puerto Ricans with asthma, the Arginine 16 allele was linked to a greater bronchodilator response. nih.gov Conversely, other studies and meta-analyses have reported weak or no statistically significant association between this genotype and the immediate response to albuterol, as measured by Forced Expiratory Volume in 1 second (FEV1). nih.gov Regular use of albuterol in patients homozygous for Arginine at position 16 (Arg/Arg) has in some cases been associated with a decline in clinical response. nih.gov

Arginase 1 Gene (ARG1)

The ARG1 gene has been identified as a novel gene influencing bronchodilator response. nih.govnih.gov Arginase competes with nitric oxide synthases for their common substrate, L-arginine. A decrease in nitric oxide can contribute to airway inflammation. researchgate.netelpub.ru

rs2781659: Studies have demonstrated a significant association between the G allele of the ARG1 SNP rs2781659 and a more pronounced bronchodilator response in children with asthma of European origin. nih.gov This finding was replicated across four different asthma cohorts, identifying ARG1 as a determinant of acute bronchodilator response in both children and adults. nih.gov

Other Gene Associations

Research has expanded beyond ADRB2 and ARG1 to identify other potential genetic modifiers of albuterol response, particularly in diverse populations.

Corticotropin-Releasing Hormone Receptor 1 (CRHR1): Genetic variants in CRHR1, such as rs242941, have been associated with an enhanced response to inhaled corticosteroids, which are often used in conjunction with albuterol for asthma management. oup.comnih.gov While not a direct effector of albuterol's mechanism, its role in the broader therapeutic context is significant. nih.gov

Nuclear Factor Kappa B Subunit 1 (NFKB1): In studies focusing on minority children, who often experience a reduced response to albuterol, a genetic variant in the NFKB1 gene was identified. ucsf.edu This variant is more common in individuals of African ancestry and is associated with a weakened effect of albuterol. ucsf.edu

The influence of these genetic variations can be significantly modified by factors such as ethnicity, disease severity, and concomitant therapies, underscoring the complexity of pharmacogenetic associations in asthma treatment. nih.gov

Data Tables

Mechanistic Investigations of Albuterol Hydrochloride Adverse Effects and Safety Pharmacology

Cardiovascular Systemic Manifestations and Underlying Mechanisms

Albuterol hydrochloride, a selective beta-2 adrenergic agonist, can elicit clinically significant cardiovascular responses. nih.gov These effects are primarily mediated through its interaction with adrenergic receptors, leading to changes in heart rate, blood pressure, and cardiac rhythm. nih.govdrugbank.com While albuterol's primary target is the beta-2 receptors in the bronchial smooth muscle, systemic absorption can lead to off-target effects on the cardiovascular system.

Cardiac Beta-Adrenergic Receptor Activity and Tachycardia

Albuterol's propensity to cause tachycardia, an elevated heart rate, is a well-documented phenomenon. youtube.commayoclinic.org This occurs through several mechanisms. Although albuterol is selective for beta-2 adrenergic receptors, this selectivity is not absolute. drugbank.com At higher concentrations, albuterol can also stimulate beta-1 adrenergic receptors, which are predominantly located in the heart. quizlet.com Activation of these beta-1 receptors leads to a direct increase in heart rate and contractility. consultant360.com

Furthermore, the stimulation of beta-2 receptors in the peripheral vasculature causes vasodilation, leading to a decrease in systemic vascular resistance and diastolic blood pressure. consensus.appnih.gov This can trigger a reflex tachycardia as the body attempts to maintain adequate cardiac output and blood pressure. nih.govnih.gov Studies have shown that inhaled albuterol can significantly increase heart rate and systolic blood pressure while lowering diastolic blood pressure. consensus.appnih.gov

A prospective, placebo-controlled, crossover study in healthy subjects demonstrated that nebulized albuterol sulfate (B86663) resulted in an increased heart rate, which was statistically significant at 30 minutes post-treatment. nih.gov

| Parameter | Baseline (Mean ± SD) | 30 Minutes Post-Albuterol (Mean ± SD) | p-value |

|---|---|---|---|

| Heart Rate (beats/min) | 79 ± 11 | 83 ± 13 | <0.05 |

Electrocardiographic Abnormalities and Arrhythmia Potential

Albuterol administration has been associated with various electrocardiographic (ECG) changes. nih.gov These alterations can include a flattening of the T-wave, prolongation of the QTc interval, and ST-segment depression. nih.govdroracle.ai While the clinical significance of these findings can be uncertain, they indicate an effect on myocardial repolarization and can, in some instances, increase the potential for arrhythmias. nih.gov

The arrhythmogenic potential of albuterol is thought to be multifactorial. nih.gov Direct stimulation of cardiac beta-adrenergic receptors can alter the electrical activity of the heart. nih.gov Additionally, albuterol-induced hypokalemia can create an electrophysiological environment conducive to arrhythmias. droracle.ai In a study of pediatric patients with acute asthma, supraventricular tachycardia (SVT) was observed after albuterol treatment, with an incidence of 3.9 per 10,000 episodes of SABA treatment. nih.gov Another case report detailed an 84-year-old woman without a history of cardiac disease who developed an acute myocardial infarction after receiving nebulized albuterol. nih.gov

Metabolic Perturbations and Electrolyte Dysregulation

Albuterol can induce notable metabolic and electrolyte disturbances, primarily affecting potassium and glucose levels. These effects are a direct consequence of its beta-2 adrenergic agonist activity.

Hypokalemia Mechanisms

A significant metabolic side effect of albuterol is hypokalemia, a decrease in serum potassium levels. consensus.appdroracle.ai This is not due to a total body potassium deficit but rather an intracellular shift of potassium from the bloodstream. droracle.ai The mechanism involves the stimulation of the sodium-potassium ATPase pump on cell membranes by beta-2 adrenergic receptors. droracle.aidroracle.ai This activation promotes the uptake of potassium into cells, particularly skeletal muscle, thereby lowering the concentration of potassium in the serum. droracle.ainih.gov

This effect is dose-dependent and can have potential adverse cardiovascular consequences, as low potassium levels can predispose individuals to cardiac arrhythmias. droracle.aidroracle.ai The FDA drug label for albuterol acknowledges that it may produce significant hypokalemia in some patients. droracle.aidroracle.ai

A study on pediatric asthmatic patients in an emergency room setting demonstrated a significant decrease in serum potassium levels after albuterol nebulization.

| Parameter | Baseline (Mean ± SD) | Final (Mean ± SD) | p-value |

|---|---|---|---|

| Serum Potassium (mEq/L) | 4.47 ± 0.52 | 3.73 ± 0.49 | <0.001 |

Glucose Homeostasis Alterations

Albuterol can also affect glucose metabolism. The stimulation of beta-2 adrenergic receptors can lead to increased glycogenolysis in the liver and muscles, as well as increased insulin secretion from the pancreas, potentially resulting in an initial hyperglycemia. consultant360.comnih.gov

However, the clinical significance of albuterol's effect on blood glucose appears to be minimal in certain patient populations. A double-blind study on patients with type 1 diabetes mellitus and cystic fibrosis-related diabetes found that 2.5 mg of nebulized albuterol did not cause clinically significant increases in blood glucose. semanticscholar.orgnih.govresearchgate.net The mean maximum increase from baseline in the diabetes mellitus group was 38 mg/dl with albuterol, compared to 20 mg/dl with placebo. nih.gov

Neurological Side Effects and Tremor Mechanisms

The most commonly reported neurological side effect of albuterol is skeletal muscle tremor. mayoclinic.orgconsensus.appkhealth.com This is a direct result of the stimulation of beta-2 adrenergic receptors located in skeletal muscle. quizlet.com This activation leads to an increase in cellular signals in nerves that affect body movements, resulting in fine tremors, often observed in the hands. khealth.com

The incidence and severity of tremors are generally dose-related. nih.gov A study designed to quantify tremor side effects of salbutamol (B1663637) (albuterol) found that it significantly increased tremor severity in patients in a dose-dependent manner. nih.gov Other neurological side effects can include nervousness, hyperactivity, and headache, which are also linked to the stimulation of the sympathetic nervous system. youtube.comgoodrx.com

Paradoxical Bronchoconstriction and Airway Hyperreactivity

Paradoxical bronchoconstriction is an unexpected and potentially severe adverse effect where the administration of a bronchodilator, such as albuterol, leads to a constriction of the airways instead of the intended dilation. medpagetoday.comnih.gov This reaction can manifest as wheezing, dyspnea, and a measurable decrease in pulmonary function. medpagetoday.com While the exact mechanisms are not fully understood, research points towards several contributing factors, including the formulation of the inhaler and the specific properties of the albuterol molecule itself.

Studies have shown that a significant subset of patients can experience this adverse reaction. For instance, an analysis of over 4,500 patients undergoing spirometry testing revealed that 4.4% demonstrated significant bronchoconstriction after the administration of a short-acting β2-agonist, while 18.5% showed the expected bronchodilation, and the majority (77.1%) had no significant change. nih.gov Another study noted that approximately 8% of patients using a beta2-agonist might be affected by paradoxical bronchospasm, which can often occur with the first use of a new inhaler. medpagetoday.com

This phenomenon has been observed with different formulations of albuterol, including metered-dose inhalers (MDIs) and nebulizer solutions. researchgate.net It is a critical consideration in clinical practice, as it can be life-threatening and may be overlooked by clinicians. mdedge.com If paradoxical bronchospasm is suspected, the use of the inhaled beta-adrenergic agonist should be stopped immediately and alternative therapies initiated. medpagetoday.commdedge.com

Table 1: Prevalence of Paradoxical Bronchoconstriction After Inhaled Albuterol

| Group | Percentage of Patients |

|---|---|

| Significant Bronchoconstriction | 4.4% |

| Significant Bronchodilation | 18.5% |

| No Significant Change | 77.1% |

Data sourced from an analysis of 4,593 patients who underwent pre- and post-bronchodilator spirometry testing. nih.gov

Albuterol is a racemic mixture, meaning it is composed of equal parts of two stereoisomers (enantiomers): (R)-albuterol (levalbuterol) and (S)-albuterol. scite.ainih.gov The bronchodilatory effects of albuterol are attributed to the (R)-enantiomer, which acts as a potent agonist at the beta-2 adrenergic receptor. nih.govdrugbank.com Conversely, the (S)-enantiomer is believed to contribute to some of the adverse effects associated with racemic albuterol, including increased airway hyperreactivity and proinflammatory effects. scite.ainih.govnih.gov

Further studies in asthmatic cats have shown that regular inhalation of racemic albuterol and (S)-albuterol, but not (R)-albuterol, led to airway inflammation. nih.gov Specifically, cats receiving racemic albuterol and (S)-albuterol had higher total cell numbers in bronchoalveolar lavage fluid. nih.gov In asthmatic cats, these two formulations also resulted in a higher number of lavage eosinophils and increased TNF-alpha bioactivity. nih.gov

Table 2: Effects of Albuterol Enantiomers in a Mouse Asthma Model

| Treatment Group | Airway Eosinophil Infiltration | Goblet Cell Hyperplasia & Mucus Occlusion | Airway Edema | Responsiveness to Methacholine (B1211447) |

|---|---|---|---|---|

| (R)-albuterol | Reduced | Reduced | Unaffected | Unaffected |

| (S)-albuterol | Reduced | Reduced | Increased | Increased |

This table summarizes the differential effects of (R)- and (S)-albuterol on various markers of airway inflammation and hyperresponsiveness. nih.gov

The inflammatory state of the airways appears to be a significant factor in the development of albuterol-associated adverse effects. In a study involving both healthy and asthmatic cats, the proinflammatory effects of racemic albuterol and (S)-albuterol were more pronounced in the presence of pre-existing allergic inflammation. nih.gov

In healthy cats, regular administration of racemic and (S)-albuterol led to an increase in lavage neutrophils. nih.gov However, in asthmatic cats, the same treatment resulted in an increase in lavage eosinophils and TNF-alpha bioactivity, indicating a more pronounced inflammatory response in the context of an already inflamed airway. nih.gov This suggests that the adverse effects of the (S)-enantiomer may be amplified in individuals with underlying asthma or other inflammatory lung conditions.

Developmental Neurotoxicity and Behavioral Teratogenesis Research

The potential for in utero exposure to beta2-agonists, including albuterol, to affect fetal neurodevelopment has been a subject of investigation. Animal studies have suggested that these medications can cross the placenta and the blood-brain barrier, raising concerns about their potential to pose a risk to the developing nervous system. nih.gov

Research on the neurodevelopmental outcomes in humans following in utero exposure to beta2-agonists has produced some mixed results. A large study analyzing data from over 91,000 mother-offspring pairs found no significant association between in utero exposure to corticosteroids and β2-adrenergic agonists and offspring neurodevelopmental outcomes, regardless of the timing of the exposure. nih.goveurekalert.org This suggests that these medications may be safe for pregnant individuals with asthma in terms of their offspring's neurodevelopment. nih.govnews-medical.net

However, some studies have pointed to potential associations. One study found a link between β2-adrenergic agonist exposure during mid- to late pregnancy and delayed personal-social skills in offspring. nih.govnews-medical.net Another report suggested a biologically plausible mechanism by which overstimulation of beta-2 adrenergic receptors during critical periods of prenatal development could lead to a permanent shift in the balance of the autonomic nervous system. johnshopkins.edu This could potentially be associated with an increased risk for autism spectrum disorders, psychiatric disorders, and deficits in cognitive and motor function. johnshopkins.eduhhs.gov

It is important to note that some of these studies have limitations, and the findings are not always consistent. nih.gov Furthermore, some of the mothers in these studies were taking multiple medications, making it difficult to establish a direct causal relationship between albuterol use and the observed outcomes. fda.gov